molecular formula C12H8F3N5 B2958034 N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021219-52-2

N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2958034
CAS RN: 1021219-52-2
M. Wt: 279.226
InChI Key: SUZRTMGAMLZHFJ-UHFFFAOYSA-N
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Description

N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. Research indicates that derivatives of this compound can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation. Additionally, these compounds have shown promise in reducing the expression of endoplasmic reticulum stress and apoptosis markers in human neuronal cells .

Antimicrobial Agents

The pyrimidine core structure is also found in various antimicrobial agents. Studies are ongoing to assess the efficacy of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as antibacterial and antifungal medications, which could be particularly useful in agricultural or forestry applications to combat plant fungi .

Analgesic Potential

Research has been conducted on the analgesic potential of pyrimidine derivatives. These compounds may act on specific biological pathways to alleviate pain, making them candidates for new pain management therapies .

PERK Inhibition for Disease Treatment

The compound has been identified as a potential inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is involved in various disease states including tumorigenesis. Inhibiting PERK activity with derivatives of this compound could be a strategy for treating certain cancers .

Agricultural Chemical Development

There is potential for using this compound in the development of agricultural chemicals. Its derivatives could serve as the basis for creating agents that protect plants from fungal infections, which is crucial for crop protection and food security .

Mechanism of Action

properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5/c13-12(14,15)7-1-3-8(4-2-7)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZRTMGAMLZHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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